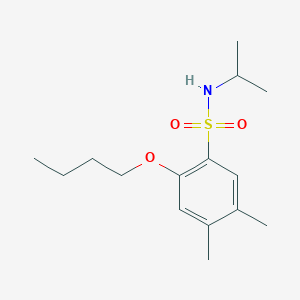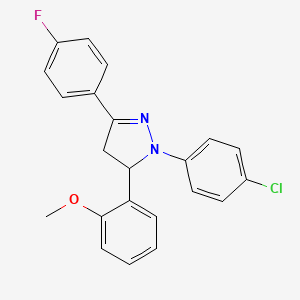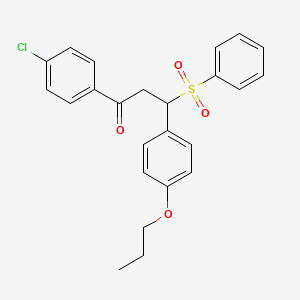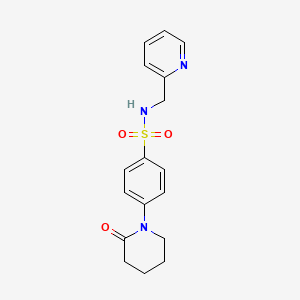![molecular formula C14H24N2O B5140243 2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a competitive antagonist of the GABAA receptor and is known to block the activity of gamma-aminobutyric acid (GABA), which is a neurotransmitter that inhibits the activity of neurons in the brain.
Mécanisme D'action
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol is a competitive antagonist of the GABAA receptor, which means that it binds to the receptor and prevents GABA from binding. This leads to an increase in neuronal excitability and can result in seizures. This compound is also known to block the activity of glycine receptors, which are important for inhibiting neuronal activity in the spinal cord.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the brain and nervous system. It is known to increase neuronal excitability, which can lead to seizures and convulsions. This compound can also disrupt the balance of inhibitory and excitatory neurotransmitters in the brain, which can have long-lasting effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol is a useful tool for studying the GABAA receptor and its role in the brain. It is relatively easy to use and can be administered in a variety of ways, including intraperitoneal injection and topical application. However, this compound has several limitations for lab experiments. It can be difficult to produce in large quantities, which limits its availability for research. Additionally, this compound has a short half-life, which means that its effects are relatively short-lived.
Orientations Futures
There are several future directions for research on 2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol. One area of interest is the development of more potent and selective GABAA receptor antagonists. This could lead to the development of new treatments for epilepsy and other neurological disorders. Another area of interest is the study of the long-term effects of this compound on neuronal function and synaptic plasticity. This could help researchers to better understand the mechanisms underlying epilepsy and other neurological disorders. Additionally, there is ongoing research on the use of this compound as a tool for studying the effects of GABAergic transmission on neuronal activity and synaptic plasticity.
Méthodes De Synthèse
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol can be synthesized from the alkaloid, cuscohygrine, which is extracted from the plant, Erythroxylum coca. The synthesis involves several steps, including the conversion of cuscohygrine to hygrine, the conversion of hygrine to dihydrocuscohygrine, and the final conversion of dihydrocuscohygrine to this compound. The yield of this synthesis is relatively low, which makes it a challenging compound to produce in large quantities.
Applications De Recherche Scientifique
2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol is widely used in scientific research to study the GABAA receptor and its role in the brain. It is often used to induce seizures in animal models, which helps researchers to understand the mechanisms underlying epilepsy. This compound is also used to study the effects of GABAergic transmission on neuronal activity and synaptic plasticity.
Propriétés
IUPAC Name |
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-8-7-15-3-5-16(6-4-15)11-14-10-12-1-2-13(14)9-12/h1-2,12-14,17H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDXPMKIGOJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)
